molecular formula C15H16ClN5O B6468262 N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640944-92-7

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6468262
CAS No.: 2640944-92-7
M. Wt: 317.77 g/mol
InChI Key: XUIXYANNENBMLO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 2-methoxyethyl group at the N-9 position and a 4-chloro-3-methylphenyl substituent at the 6-amino position. The structural features of this compound—specifically the methoxyethyl chain and substituted phenyl group—suggest a balance between hydrophilicity (from the methoxy group) and lipophilicity (from the chloro-methylphenyl moiety), which may influence bioavailability and target binding .

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-10-7-11(3-4-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXYANNENBMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Purine at the 9-Position

Starting Material : 6-Chloropurine (CAS: 87-42-3) serves as the foundational scaffold due to its reactive chlorine atom at the 6-position and the availability of the N9 nitrogen for alkylation.
Alkylating Agent : 2-Methoxyethyl bromide or chloride is employed to introduce the methoxyethyl group.
Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the N9 nitrogen.

  • Temperature : 0–25°C to prevent over-alkylation.

Mechanism : The base abstracts the proton from N9, generating a purine anion that attacks the electrophilic carbon of the alkylating agent. The reaction typically achieves >80% yield under optimized conditions.

Intermediate : 9-(2-Methoxyethyl)-6-chloro-9H-purine (hypothetical CAS).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Nucleophilic Aromatic Substitution at the 6-Position

Coupling with 4-Chloro-3-Methylaniline

Reagents :

  • Amine : 4-Chloro-3-methylaniline (CAS: 53494-16-3).

  • Solvent : Isopropanol or ethanol, chosen for their ability to dissolve both the intermediate and amine.

  • Acid Scavenger : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl generated during substitution.

Reaction Conditions :

  • Temperature : 70–80°C under reflux for 4–6 hours.

  • Molar Ratio : 1:1.1 (intermediate:amine) to ensure complete conversion.

Mechanism : The chlorine atom at the 6-position undergoes nucleophilic displacement by the amine’s lone pair, facilitated by the electron-deficient purine ring. The reaction proceeds via a two-step addition-elimination pathway.

Workup :

  • Basification : Adjust pH to 8–9 with aqueous Na₂CO₃ to precipitate the product.

  • Extraction : Ethyl acetate or dichloromethane isolates the product from aqueous layers.

  • Drying : Anhydrous MgSO₄ or Na₂SO₄ removes residual moisture.

  • Purification : Recrystallization from methanol/water or flash chromatography (ethyl acetate/hexane).

Yield : 65–75% after purification.

Optimization and Analytical Validation

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate alkylation but complicate purification. Isopropanol balances solubility and ease of isolation.

  • Reaction Time : Prolonged heating (>6 hours) risks decomposition, while shorter durations (<3 hours) lead to incomplete substitution.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 2 hours at 100°C).

Analytical Characterization

  • ¹H NMR : Key signals include the methoxyethyl singlet (δ 3.3–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).

  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : Molecular ion peak at m/z 317.77 [M+H]⁺.

Comparative Analysis of Alternative Routes

One-Pot Synthesis

Attempts to combine alkylation and substitution in a single step result in <30% yield due to competing side reactions (e.g., over-alkylation).

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos enables coupling at milder temperatures (50°C) but requires costly catalysts and inert conditions.

Scale-Up Considerations and Industrial Feasibility

Green Chemistry Metrics

  • Atom Economy : 78% for the two-step sequence.

  • E-Factor : 12.5 (kg waste/kg product), driven by solvent use in chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups like alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.

    Biological Research: It is used as a tool compound to study purine metabolism and signaling pathways in cells.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to interact with specific molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

N-9 Position Variations

The N-9 substituent significantly impacts physicochemical and biological properties:

  • 2-Methoxyethyl group (target compound) : Enhances solubility compared to alkyl chains (e.g., ethyl, isopropyl) due to the polar methoxy group. This substituent may improve pharmacokinetic profiles by reducing aggregation in aqueous environments .
  • Isopropyl group (e.g., 2-chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine) : Increased steric bulk may hinder binding in enzymes with narrow active sites but improve metabolic stability .
6-Amino Position Variations
  • 3-Chlorophenyl (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine) : Lacks the methyl group, reducing steric hindrance but maintaining halogen-mediated interactions .
  • 4-Methoxybenzyl (e.g., 6-chloro-9-(4-methoxybenzyl)-N-phenyl-9H-purin-2-amine) : The methoxy group introduces polarity, which may alter target selectivity compared to chloro-substituted analogs .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely increases water solubility compared to ethyl or isopropyl analogs, as seen in related purines with polar N-9 substituents .
  • Stability : Bulkier substituents (e.g., isopropyl) improve metabolic stability but may reduce bioavailability. The chloro-methylphenyl group balances lipophilicity and steric effects for optimal membrane permeability .

Biological Activity

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. Its unique structure, featuring a purine core with a 4-chloro-3-methylphenyl group and a methoxyethyl side chain, contributes to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C₁₆H₁₉ClN₄O
  • Molecular Weight : Approximately 334.80 g/mol

The presence of the chlorine atom and the methoxyethyl group enhances its chemical reactivity and biological interaction capabilities.

This compound primarily acts as an inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K plays a critical role in various cellular processes such as growth, metabolism, and survival, making this compound a candidate for therapeutic applications in cancer and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Activity :
    • This compound has shown potential in inhibiting cancer cell proliferation by targeting PI3K pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Modulation of Enzymatic Activity :
    • Studies suggest that this compound can modulate the activity of specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineContains bromine instead of chlorineDifferent reactivity due to bromine's larger size
N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineContains fluorine atomPotentially altered electronic properties
N-(4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amineMethyl group at para positionMay affect steric hindrance and solubility

These comparisons highlight how variations in substituents can lead to distinct pharmacological profiles and reactivity patterns, emphasizing the importance of the chlorine substituent in this compound.

Study 1: Inhibition of PI3K Pathway

A study demonstrated that this compound effectively inhibited PI3K activity in vitro, leading to decreased proliferation in various cancer cell lines. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology.

Study 2: Metabolic Effects

Another investigation focused on the compound's impact on metabolic enzymes. It was found to enhance glucose uptake in insulin-resistant cells, indicating its potential role in managing metabolic disorders like type 2 diabetes.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Mechanistic Studies : To fully elucidate the pathways involved in its anticancer effects.
  • Formulation Development : To optimize delivery methods for therapeutic use.

Q & A

Q. How can retrosynthetic analysis guide the synthesis of novel analogs?

  • Methodological Answer :
  • Disconnection strategy : Break the molecule into purine core, 2-methoxyethyl, and 4-chloro-3-methylphenyl modules.
  • Convergent synthesis : Prepare purine-6-amine first, then sequentially introduce substituents via Buchwald-Hartwig coupling (for aryl groups) and Mitsunobu reaction (for methoxyethyl) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for purine N-9 protection during alkylation .

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